
抗坏血酸镁磷酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium ascorbyl phosphate (MAP) is a water-soluble derivative of vitamin C. It is widely used in the cosmetic industry due to its ability to penetrate the skin and provide a range of benefits. MAP is also used in scientific research to investigate its potential therapeutic effects.
科学研究应用
胶原蛋白生成
抗坏血酸镁磷酸盐 (MAP) 刺激胶原蛋白合成,这对维持皮肤弹性和紧致至关重要 {svg_1}。随着年龄的增长,胶原蛋白生成减少,导致皮肤松弛。 MAP 通过促进胶原蛋白生成来对抗这种情况 {svg_2}.
护肤
MAP 是一种稳定的维生素 C 形式,皮肤可以轻松吸收 {svg_3}。 它被证明能有效减少细纹和皱纹,改善肤色和质地,并抵御阳光伤害 {svg_4}。 此外,它温和,适合所有肤质 {svg_5}.
减少色素沉着
MAP 用于护肤产品,因为它具有减少色素沉着的功效 {svg_6}。 这使其成为旨在均匀肤色和减少黑斑的产品中的宝贵成分 {svg_7}.
抗自由基
MAP 能够保护皮肤免受自由基的侵害 {svg_8}。自由基会导致氧化应激,导致皮肤过早衰老。 通过中和这些有害分子,MAP 有助于维持年轻健康的皮肤 {svg_9}.
骨骼形成
研究表明,MAP 通过 CaMKII 信号通路促进骨骼形成 {svg_10}。 这使其成为通过增强成骨细胞生成和骨骼形成来治疗骨质疏松症的潜在治疗选择 {svg_11}.
作用机制
Target of Action
Magnesium Ascorbyl Phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .
Mode of Action
MAP directly binds to and activates CaMKIIα . This binding and activation lead to a concomitant activation in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP‐response element binding protein), as well as an elevation of C‐FOS expression .
Biochemical Pathways
The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .
Pharmacokinetics
It’s also known that MAP supplementation by gavage could alleviate bone loss and accelerate bone defect healing .
Result of Action
The activation of the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway by MAP leads to the promotion of osteoblastogenesis and bone formation . This results in the alleviation of bone loss and acceleration of bone defect healing . Additionally, MAP has been shown to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .
Action Environment
MAP is a stable derivative of Vitamin C and is known to be effective in various environments . It’s particularly potent as an antioxidant for the skin, protecting against photoaging, UV-induced immunosuppression, or cancer formation . Its stability and hydrophilic nature make it a suitable compound for various applications, including those in challenging environments .
生化分析
Biochemical Properties
Magnesium Ascorbyl Phosphate plays a pivotal role in metabolomics and biochemical research . Acting as an antioxidant, it effectively scavenges free radicals, offering protection against oxidative damage . Its anti-inflammatory properties contribute to the reduction of inflammation, and studies have indicated its ability to stimulate collagen production .
Cellular Effects
Magnesium Ascorbyl Phosphate has been found to promote the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) in vitro . It also has the potential to alleviate bone loss and accelerate bone defect healing through promoting bone formation .
Molecular Mechanism
The molecular mechanism of Magnesium Ascorbyl Phosphate involves the activation of calcium/calmodulin‐dependent serine/threonine kinase IIα (CaMKIIα). This enzyme is directly bound and activated by Magnesium Ascorbyl Phosphate, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs .
Temporal Effects in Laboratory Settings
In laboratory settings, Magnesium Ascorbyl Phosphate has been shown to promote the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) over time . Moreover, it has been found that Magnesium Ascorbyl Phosphate supplementation could alleviate bone loss and accelerate bone defect healing through promoting bone formation .
Metabolic Pathways
Magnesium Ascorbyl Phosphate, like all the different forms of vitamin C, is converted in the body to L-ascorbic acid . L-ascorbic acid or vitamin C is the form that the body is able to utilize .
Transport and Distribution
It is known that Magnesium Ascorbyl Phosphate is a stable and less irritating form of vitamin C which may help to improve the appearance of hyperpigmentation, minimize the signs of aging, and support collagen production .
Subcellular Localization
It is known that Magnesium Ascorbyl Phosphate is a stable and less irritating form of vitamin C which may help to improve the appearance of hyperpigmentation, minimize the signs of aging, and support collagen production .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium ascorbyl phosphate can be achieved through a two-step reaction process. The first step involves the conversion of L-ascorbic acid to ascorbyl-2-phosphate, followed by the reaction of ascorbyl-2-phosphate with magnesium chloride to form Magnesium ascorbyl phosphate.", "Starting Materials": [ "L-ascorbic acid", "Sodium hydroxide", "Phosphoric acid", "Magnesium chloride" ], "Reaction": [ "Step 1: Conversion of L-ascorbic acid to ascorbyl-2-phosphate", "a. Dissolve 10 g of L-ascorbic acid in 100 mL of distilled water", "b. Add 10 g of sodium hydroxide to the solution and stir until dissolved", "c. Add 10 mL of phosphoric acid to the solution and stir until dissolved", "d. Heat the solution to 70-80°C for 2 hours", "e. Cool the solution to room temperature and adjust the pH to 7.0 with sodium hydroxide", "f. Filter the solution to obtain ascorbyl-2-phosphate", "Step 2: Reaction of ascorbyl-2-phosphate with magnesium chloride", "a. Dissolve 5 g of ascorbyl-2-phosphate in 50 mL of distilled water", "b. Add 5 g of magnesium chloride to the solution and stir until dissolved", "c. Adjust the pH to 7.0 with sodium hydroxide", "d. Filter the solution to obtain Magnesium ascorbyl phosphate", "e. Wash the product with distilled water and dry in a vacuum oven at 60°C" ] } | |
CAS 编号 |
114040-31-2 |
分子式 |
C6H7MgO9P |
分子量 |
278.39 g/mol |
IUPAC 名称 |
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,4+;/m0./s1 |
InChI 键 |
ACFGRWJEQJVZTM-LEJBHHMKSA-L |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2] |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



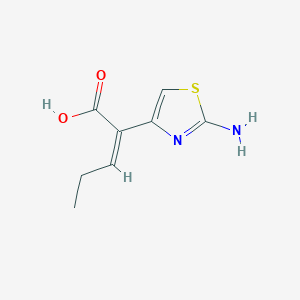
![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)

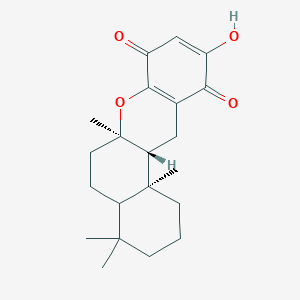
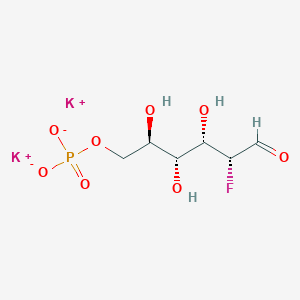
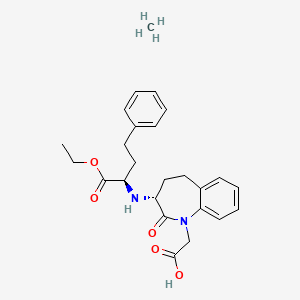

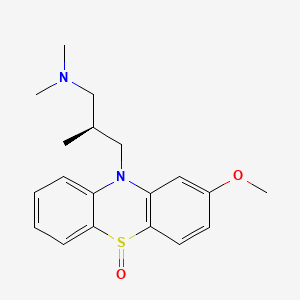
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)